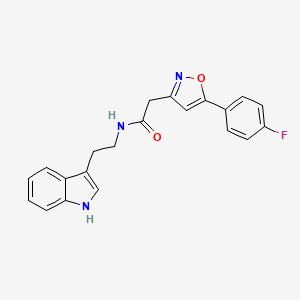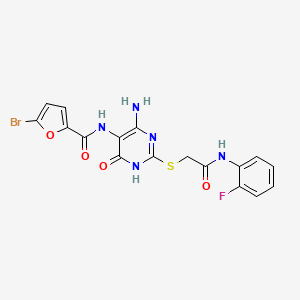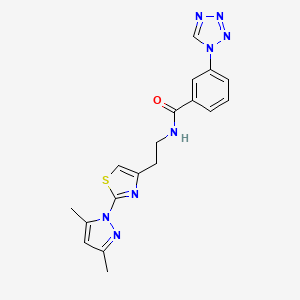![molecular formula C6H10BrCl2N3 B2375363 3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride CAS No. 2460757-28-0](/img/structure/B2375363.png)
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride” is a chemical compound with the CAS Number: 2460757-28-0 . It has a molecular weight of 274.97 . The compound is solid in physical form and is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride”, has been studied . The process involves scaffold hopping and computer-aided drug design .Molecular Structure Analysis
The InChI code for this compound is1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5 (4)9-10-6;;/h8H,1-3H2, (H,9,10);2*1H . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
The compound has been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Among the synthesized compounds, compound C03 showed acceptable activity with an IC 50 value of 56 nM .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound is stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The precursor form of this compound has been used to construct new polyheterocyclic ring systems, which have shown potential in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and pyrazolo[5,1-c]triazine derivatives. These synthesized heterocycles were characterized for their antibacterial properties (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
- Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has contributed to understanding their molecular conformations and hydrogen bonding, which can influence their chemical behavior and potential applications (Sagar et al., 2017).
Potential Applications
- The compound has been used as an intermediate in the synthesis of new insecticides, showcasing its role in the development of agricultural chemicals (Wen-bo, 2011).
- A fluorinated heterocyclic scaffold derived from this compound was explored for its potential in parallel synthesis, creating a library of compounds with potential applications (Revanna et al., 2013).
- Derivatives of pyrazolo[3,4-b]pyridine, closely related to the compound , have been synthesized and investigated as potential corrosion inhibitors for mild steel, indicating an application in materials science (Dandia et al., 2013).
- Some derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines, indicating potential medicinal applications (Pawar, Pansare, & Shinde, 2017).
Medicinal Chemistry
- Research on 7-azaindazole chalcone derivatives, which involve structures related to this compound, has shown significant anti-inflammatory and analgesic activities, suggesting their potential in pharmaceutical applications (Chamakuri, Muppavarapu, & Yellu, 2016).
Structural Analysis
- The compound and its derivatives have been characterized for their molecular structures using techniques like X-ray crystallography, contributing to a better understanding of their physical and chemical properties (Karthikeyan et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s suggested that similar compounds interact with their targets (like c-met kinase) by binding to the atp pocket, thereby inhibiting the enzymatic activity .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple cellular pathways, including those involved in cell growth and survival .
Result of Action
Similar compounds have shown significant inhibitory activity against certain cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-6-4-3-8-2-1-5(4)9-10-6;;/h8H,1-3H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAJWEKANOXPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2Br.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrCl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2375285.png)

![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2375289.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)
![1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2375296.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine](/img/structure/B2375300.png)
